7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
CAS No.: 1299607-64-9
Cat. No.: VC3381375
Molecular Formula: C8H6BrNO4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid - 1299607-64-9](/images/structure/VC3381375.png)
Specification
CAS No. | 1299607-64-9 |
---|---|
Molecular Formula | C8H6BrNO4 |
Molecular Weight | 260.04 g/mol |
IUPAC Name | 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid |
Standard InChI | InChI=1S/C8H6BrNO4/c9-4-3-10-7-6(5(4)8(11)12)13-1-2-14-7/h3H,1-2H2,(H,11,12) |
Standard InChI Key | OSPQXIXPUIFUPE-UHFFFAOYSA-N |
SMILES | C1COC2=NC=C(C(=C2O1)C(=O)O)Br |
Canonical SMILES | C1COC2=NC=C(C(=C2O1)C(=O)O)Br |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid belongs to the family of heterocyclic compounds containing a fused ring system. The core structure consists of a pyridine ring fused with a 1,4-dioxane ring, with a bromine atom at position 7 and a carboxylic acid group at position 8. This structural arrangement creates a unique electronic distribution that influences the compound's chemical reactivity and potential biological interactions.
The compound can be characterized by the following parameters:
Parameter | Value |
---|---|
Molecular Formula | C₈H₆BrNO₄ |
Molecular Weight | 260.04 g/mol |
Structural Classification | Heterocyclic, Fused ring system |
Functional Groups | Carboxylic acid, Pyridine, 1,4-dioxane, Bromo substituent |
The molecular structure features a bromine atom which is known to enhance the compound's lipophilicity and provide a site for potential derivatization through various coupling reactions. The carboxylic acid group at position 8 offers opportunities for functionalization and can participate in hydrogen bonding interactions, potentially enhancing binding affinity to biological targets.
Physical Properties
Based on the properties of structurally similar compounds, the physical characteristics of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid can be reasonably estimated:
The presence of both hydrophilic (carboxylic acid) and hydrophobic (bromine, aromatic rings) moieties suggests amphiphilic properties, which can be advantageous for cell membrane permeability in biological systems.
Chemical Reactivity
The compound's reactivity is governed by three key structural features:
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The carboxylic acid group at position 8 can undergo typical reactions including esterification, amidation, and reduction to alcohols.
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The bromine atom at position 7 provides a site for various cross-coupling reactions (Suzuki, Sonogashira, etc.) and nucleophilic substitution reactions.
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The pyridine nitrogen can participate in coordination chemistry with metals and act as a hydrogen bond acceptor.
The 1,4-dioxane ring generally exhibits stability under most reaction conditions but may be susceptible to ring-opening under strong acidic conditions.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid likely follows pathways similar to those used for structurally related compounds. Based on established synthetic methodologies, several potential routes can be proposed:
From 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine
One approach could involve directed metalation of 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine at position 8, followed by carboxylation:
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Directed ortho-metalation using a strong base (e.g., LDA, n-BuLi)
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Reaction with carbon dioxide
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Acidic workup to obtain the carboxylic acid
From 2,3-Dihydro- dioxino[2,3-b]pyridine Derivatives
Another synthetic pathway could involve:
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Selective functionalization of 2,3-Dihydro- dioxino[2,3-b]pyridine at position 8 with a carboxylic acid or ester group
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Selective bromination at position 7
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If necessary, hydrolysis of the ester to obtain the free carboxylic acid
Laboratory Scale Preparation
For laboratory scale preparation, the following general procedure might be employed:
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Carboxylation at position 8 using directed metalation and CO₂
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Selective bromination at position 7 using N-bromosuccinimide (NBS) or bromine in an appropriate solvent
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Purification by recrystallization or column chromatography
The preparation of stock solutions for research applications would typically follow guidelines similar to those used for related compounds. Based on the solubility properties of similar compounds, the following table provides guidance for preparing stock solutions :
Concentration | Amount of Compound | Solvent Volume (DMSO) |
---|---|---|
1 mM | 1 mg | 3.84 mL |
5 mM | 1 mg | 0.77 mL |
10 mM | 1 mg | 0.38 mL |
10 mM | 5 mg | 1.92 mL |
10 mM | 10 mg | 3.84 mL |
Biological Activity | Experimental Model | Key Parameters |
---|---|---|
Antimicrobial | Bacterial growth inhibition assays | MIC (Minimum Inhibitory Concentration) |
Anticancer | Cancer cell line cytotoxicity | IC₅₀ values, Apoptosis markers |
Calcium Channel Modulation | Isolated tissue preparations, Patch-clamp studies | EC₅₀, Channel kinetics |
Antioxidant Activity | DPPH assay, SOD activity | Free radical scavenging capacity |
Applications in Research and Development
Synthetic Building Block
7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid can serve as a valuable synthetic intermediate in the preparation of more complex molecules. The combination of bromine and carboxylic acid functionalities provides multiple sites for derivatization:
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The bromine atom allows for diverse cross-coupling reactions to introduce various substituents
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The carboxylic acid group can be converted to esters, amides, or reduced to alcohols
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These transformations can lead to the development of compound libraries for drug discovery programs
Drug Discovery Applications
The compound's structural features make it particularly interesting for several areas of drug discovery:
Anticancer Drug Development
The cytotoxic potential observed in related compounds suggests applications in cancer research. The carboxylic acid functionality could be utilized to develop prodrugs or conjugates with cancer-targeting moieties.
Antimicrobial Research
With antimicrobial resistance being a global health challenge, novel scaffolds like 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid could serve as starting points for developing new antimicrobial agents.
Cardiovascular Research
The potential calcium channel modulation activity makes this compound interesting for cardiovascular research, particularly in the development of novel antihypertensive or anti-arrhythmic agents.
Comparison with Structural Analogs
Related Compounds and Structural Variants
Understanding the relationships between 7-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid and its structural analogs provides valuable context for research:
Structure-Property Relationships
The positional isomers of substituents on the dioxino-pyridine scaffold exhibit different physical and chemical properties that influence their biological activities:
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The position of the carboxylic acid group (6 vs. 8) affects the electronic distribution and hydrogen bonding capabilities.
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The presence of bromine contributes to lipophilicity and provides opportunities for further functionalization.
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The spatial arrangement of functional groups influences binding interactions with biological targets.
Comparative Biological Activities
Different substitution patterns on the dioxino-pyridine scaffold can lead to varying biological activities:
This comparison highlights how subtle structural modifications can significantly impact biological properties, underscoring the importance of systematic structure-activity relationship studies.
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